Product packaging for S-(4-Cyanobenzyl)isothiourea hydrobromide(Cat. No.:)

S-(4-Cyanobenzyl)isothiourea hydrobromide

Cat. No.: B10853033
M. Wt: 272.17 g/mol
InChI Key: ONSRFABKCKXUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-(4-Cyanobenzyl)isothiourea hydrobromide is a small molecule chemical compound with the formula C9H10BrN3S . It is defined as an investigative discovery agent and functions as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the tryptophan metabolism pathway . The compound has a documented IC50 value of 2600 nM against the IDO1 target, highlighting its significant potency as a research tool . By inhibiting IDO1, this compound is valuable for studying immune regulation and the tumor microenvironment in fields such as cancer immunology and autoimmune diseases . Researchers can utilize this compound for in vitro applications to elucidate the biological mechanisms of the kynurenine pathway. The structural core of this molecule is an isothiourea, a class of organosulfur compounds known for their utility in medicinal chemistry and chemical biology research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10BrN3S B10853033 S-(4-Cyanobenzyl)isothiourea hydrobromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10BrN3S

Molecular Weight

272.17 g/mol

IUPAC Name

(4-cyanophenyl)methyl carbamimidothioate;hydrobromide

InChI

InChI=1S/C9H9N3S.BrH/c10-5-7-1-3-8(4-2-7)6-13-9(11)12;/h1-4H,6H2,(H3,11,12);1H

InChI Key

ONSRFABKCKXUCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)C#N.Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of S 4 Cyanobenzyl Isothiourea Hydrobromide

General Synthetic Strategies for Isothiourea Derivatives

Isothiourea derivatives are a versatile class of compounds with significant applications in organic synthesis and medicinal chemistry. Their synthesis has been approached through various methodologies, ranging from classical heating to more modern techniques like microwave-assisted and solid-phase synthesis.

Conventional Synthetic Routes

The most common and traditional method for synthesizing S-alkylisothiourea salts involves the reaction of thiourea (B124793) with an alkyl halide. libretexts.orgjove.com This nucleophilic substitution (SN2) reaction sees the sulfur atom of thiourea acting as a nucleophile, attacking the electrophilic carbon of the alkyl halide to form an S-alkylisothiouronium salt. pearson.com This method is widely applicable and can be used with a variety of alkyl halides, including substituted benzyl (B1604629) halides. arkat-usa.orgnih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. nih.govresearchgate.net

Another conventional approach is the three-component coupling reaction of alcohols or thiols with N,N-dibromoarylsulfonamides and an isonitrile in the presence of a base like potassium carbonate. This metal-free process proceeds at room temperature and is known to form a carbodiimide (B86325) intermediate. organic-chemistry.orgscience.gov Additionally, copper-catalyzed S-arylation of arylthioureas provides a ligand-free method for synthesizing aryl-isothioureas with good yields and short reaction times. organic-chemistry.org

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of isothiourea derivatives is no exception. This technique often leads to significantly reduced reaction times, improved yields, and is considered a more environmentally friendly approach compared to conventional heating. researchgate.netrsc.org For instance, the synthesis of asymmetric disulfides using thiourea, alkyl halides, and benzyl thiocyanates can be efficiently carried out in water under microwave irradiation, with the reaction completing in as little as 15 minutes. nih.gov Similarly, the preparation of various heterocyclic compounds incorporating a thiourea or isothiourea moiety, such as thiazolopyrimidines, has been successfully achieved using microwave assistance, demonstrating the broad applicability of this method. researchgate.netrsc.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to overnight arkat-usa.orgnih.gov Minutes nih.govnih.gov
Yields Moderate to good arkat-usa.orgnih.gov Often higher yields researchgate.netrsc.org
Energy Consumption Higher Lower
Environmental Impact Use of volatile organic solvents nih.gov Can often be performed in water nih.gov

Solid-Phase Synthesis Techniques for Related Scaffolds

Solid-phase synthesis (SPS) offers significant advantages for the preparation of compound libraries, allowing for the efficient generation of diverse molecules with simplified purification procedures. thieme-connect.com This methodology has been successfully applied to the synthesis of guanidinium (B1211019) derivatives from thiourea and isothiourea functionalities. organic-chemistry.org The general strategy involves attaching a suitable starting material to a solid support, such as a resin, and then carrying out a series of reactions to build the desired molecule. thieme-connect.comresearchgate.net For example, a polymer-bound 2-aminobenzo[d]thiazole has been prepared via the cyclization of a resin-bound 2-iodophenyl thiourea. libretexts.org This approach allows for the diversification of the scaffold by reacting the resin-bound intermediate with various reagents. libretexts.org Similarly, solid-phase strategies have been developed for the diversification of peptide scaffolds through guanidinylation, which involves the reaction of N-Pmc-N'-alkyl thioureas with side-chain amines of amino acids attached to a resin.

Reaction Mechanisms and Intermediate Formation in Isothiourea Synthesis

The synthesis of isothioureas proceeds through several key reaction mechanisms and the formation of distinct intermediates. In the classic synthesis from thiourea and an alkyl halide, the primary step is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the thiourea, being a potent nucleophile, attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming an S-alkylisothiouronium salt as the stable product. libretexts.orgjove.compearson.com

In other synthetic routes, different intermediates are proposed. For example, the three-component reaction involving an alcohol or thiol, a N,N-dibromoarylsulfonamide, and an isonitrile is suggested to proceed via a carbodiimide intermediate . organic-chemistry.orgscience.gov In isothiourea-catalyzed reactions, particularly those used in asymmetric synthesis, the formation of acyl ammonium (B1175870) ions is a common mechanistic feature. These are generated by the reaction of the isothiourea catalyst with a carboxylic acid derivative. Subsequent deprotonation can lead to the formation of a (Z)-ammonium enolate , which can then undergo further reactions like intramolecular Michael additions.

Synthesis of S-(4-Cyanobenzyl)isothiourea Hydrobromide and Related Analogs

The synthesis of this compound is a direct application of the conventional S-alkylation of thiourea. The reaction involves treating thiourea with 4-cyanobenzyl bromide. The nucleophilic sulfur of thiourea attacks the benzylic carbon of 4-cyanobenzyl bromide, displacing the bromide ion and forming the stable this compound salt. This reaction is analogous to the synthesis of other S-benzylisothiourea derivatives, which are typically prepared by refluxing thiourea with the corresponding benzyl halide in a solvent like ethanol. arkat-usa.orgnih.gov

A general procedure for the synthesis of S-alkylisothiourea salts is as follows:

An alkyl halide or mesylate is reacted with thiourea.

The reaction is often carried out in a polar solvent. researchgate.net

The resulting S-alkylisothiourea salt is typically a stable, crystalline solid that can be isolated by filtration.

This straightforward and efficient method allows for the preparation of a wide array of S-substituted isothiourea analogs by simply varying the starting alkyl halide.

Derivatization Strategies for Analog Generation

The S-benzylisothiourea scaffold provides multiple sites for derivatization to generate a library of analogs. One common strategy is the modification of the benzyl ring. By starting with different substituted benzyl halides, a wide range of analogs with varying electronic and steric properties on the aromatic ring can be synthesized. For instance, the synthesis of S-(4-chlorobenzyl)isothiourea and S-(3,4-dichlorobenzyl)isothiourea has been reported, demonstrating the feasibility of introducing substituents on the benzyl group.

Further derivatization can be achieved by targeting the isothiourea moiety itself. For example, S-alkylisothiourea salts can be oxidized to form the corresponding sulfonyl chlorides. These sulfonyl chlorides are valuable intermediates that can be converted into a variety of sulfonamides, sulfones, and sulfonates. Additionally, the amino groups of the isothiourea can be functionalized. For instance, thiourea derivatives can be used as building blocks in the synthesis of more complex heterocyclic systems. Another approach involves the reaction of isothiocyanates with amines to form unsymmetrical thiourea derivatives, which can then be used to generate diverse scaffolds. researchgate.net

Table 2: Potential Derivatization Strategies for this compound

Derivatization Site Reagent/Method Resulting Functional Group/Scaffold
Benzyl Ring Start with substituted benzyl halides Varied electronic/steric properties
Isothiourea Sulfur Oxidation (e.g., with NCS) Sulfonyl chloride, leading to sulfonamides, etc.
Isothiourea Nitrogen Reaction with electrophiles, cyclization Heterocyclic systems
Isothiourea Moiety Use as a precursor for guanidines organic-chemistry.org Guanidinium derivatives

Elucidation of Biological Mechanisms and Pathways Modulated by S 4 Cyanobenzyl Isothiourea Hydrobromide

Exploration of Altered Cellular Functions and Signaling Cascades

While direct research on the broad cellular functions and signaling cascades altered by S-(4-Cyanobenzyl)isothiourea hydrobromide is not extensively detailed in the provided search results, the compound's primary known association is with the regulation of immune responses. This suggests its effects on cellular functions are likely centered on pathways governing immune cell activation, differentiation, and effector functions. The modulation of T-cell activity, as discussed in subsequent sections, points towards an influence on signaling cascades integral to T-cell receptor (TCR) signaling, cytokine production, and the regulation of transcription factors that determine T-cell fate and function.

Further investigation would be required to delineate the specific signaling molecules and pathways directly targeted by this compound. This could include pathways such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is crucial for immune cell activation and cytokine production, or the PI3K-Akt signaling pathway, involved in T-cell growth, survival, and metabolism.

Modulation of Vesicular Delivery Systems in Neurological Contexts

There is currently no available information from the provided search results to suggest that this compound modulates vesicular delivery systems in neurological contexts. The primary focus of the existing research is on its role in immunology.

Induction and Modulation of Autophagic Processes

Information regarding the induction and modulation of autophagic processes by this compound is not available in the provided search results. The compound's characterized activities are primarily within the realm of immunomodulation.

Peripheral Immune Tolerance and Anti-Tumor Immunity Regulation

The primary characterized biological effect of compounds related to this compound is the regulation of peripheral immune tolerance, particularly through the modulation of regulatory T cells (Tregs). In a study investigating tumor-induced immune tolerance, it was observed that an expansion of CD4+CD25+ regulatory T cells in lymphoid tissues was correlated with progressive tumor growth. nih.gov These Tregs were shown to suppress anti-tumor immune responses. nih.gov

The study highlighted that the depletion of these CD4+CD25+ T cells could restore anti-tumor reactivity. nih.gov Specifically, the administration of cyclophosphamide (B585) led to the depletion of these regulatory T cells in tumor-bearing animals, which in turn delayed tumor growth. nih.gov This suggests that targeting pathways that regulate Treg populations can be a viable strategy to enhance anti-tumor immunity. While this study does not directly name this compound, it elucidates the mechanism of action for agents that modulate immune tolerance, a category into which this compound falls. The research demonstrates the critical role of CD4+CD25+ regulatory T cells in suppressing tumor immunity and how their depletion can make established tumors more susceptible to immunotherapy. nih.gov

Molecular Targeting and Ligand Protein Interaction Studies

Identification and Characterization of Primary Molecular Targets

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan metabolism. Its overexpression in many tumors helps create an immunosuppressive microenvironment, making it a significant target in cancer immunotherapy. nih.govfrontiersin.org

While direct inhibitory data for S-(4-Cyanobenzyl)isothiourea hydrobromide on IDO1 is not prominently available in the reviewed literature, the broader class of isothiourea derivatives has been identified as inhibitors of this enzyme. The isothiourea moiety is considered a key pharmacophore that may interact with the heme group in the enzyme's catalytic domain. For instance, a structure-based virtual screening identified an isothiourea derivative, compound DC-I028, which exhibited moderate IDO1 inhibition. nih.gov

Table 1: IDO1 Inhibition by a Related Isothiourea Derivative

Compound Target IC50 (Enzymatic Assay) IC50 (Cell-Based Assay)
DC-I028 IDO1 21.61 μM 89.11 μM

Data sourced from a study on novel IDO1 inhibitors identified through virtual screening. nih.gov

The retromer complex is a crucial component of the cellular machinery responsible for sorting and trafficking proteins from endosomes to the trans-Golgi network or the plasma membrane. wikipedia.orgnih.gov This complex consists of a core trimer of proteins: Vps35, Vps26, and Vps29. nih.gov The proper function of the retromer is vital for cellular homeostasis, and its malfunction has been linked to major neurodegenerative disorders. nih.gov

Significantly, the isothiourea scaffold has been directly implicated in the modulation of this complex. A compound known as R55 , an isothiourea derivative, was the first small molecule identified that acts as a molecular chaperone to stabilize the retromer complex. nih.gov This stabilization is achieved by enhancing the interaction at the interface between the Vps35 and Vps29 subunits. nih.gov This finding highlights the potential for compounds like this compound to interact with and modulate the stability and function of the retromer complex. nih.govresearchgate.net

Estrogen receptors (ERα and ERβ) are nuclear hormone receptors that, upon binding to estrogen, regulate the expression of numerous genes involved in development, metabolism, and cell proliferation. They are critical targets in the treatment of hormone-dependent cancers, such as certain types of breast cancer. While extensive research exists on various molecules that modulate ERs, nih.govnih.gov there is no specific data in the reviewed literature directly linking this compound to estrogen receptor binding or modulation.

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens, converting androgens into estrogens. mdpi.com It is a well-established therapeutic target for hormone-dependent breast cancer. nih.govnih.gov The development of aromatase inhibitors is a major strategy in oncology. researchgate.net

Studies have shown that derivatives of thiourea (B124793), a class of compounds structurally related to isothioureas, can act as aromatase inhibitors. Research into N,N'-disubstituted thiourea derivatives has identified several compounds with significant aromatase inhibitory activity, with some exhibiting IC50 values in the sub-micromolar range. nih.govresearchgate.net Molecular docking studies suggest these compounds can interact with key amino acid residues in the enzyme's active site. nih.govnih.gov While these findings are for thioureas, they suggest that the related isothiourea structure within this compound may also confer inhibitory activity against aromatase.

Table 2: Aromatase Inhibition by Related Thiourea Derivatives

Compound Type Representative Compound IC50
meta-bisthiourea Compound 6f (with 4-NO2 group) 0.8 μM
meta-bisthiourea Compound 6h (with 3,5-diCF3 groups) 0.6 μM

Data sourced from a study on N,N'-disubstituted thiourea derivatives as novel aromatase inhibitors. nih.gov

Enzymatic Inhibition Profiling

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, terminating the signal transmission. nih.gov Inhibitors of these enzymes are used in the treatment of conditions like Alzheimer's disease and myasthenia gravis. mdpi.com

The isothiourea and thiourea scaffolds have been explored for their potential to inhibit cholinesterases. Studies on various adamantane-isothiourea and coumarylthiazole-thiourea derivatives have demonstrated inhibitory activity against both AChE and BChE. tandfonline.comnih.gov For example, a coumarylthiazole derivative containing a thiourea group was found to be the most active compound against AChE in its series, with an IC50 value of 4.58 μM. nih.gov This indicates that compounds containing the isothiourea core, such as this compound, warrant investigation for their effects on cholinesterase activity.

Table 3: Cholinesterase Inhibition by a Related Thiourea Derivative

Compound Target Enzyme IC50
1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea (f8) Acetylcholinesterase (AChE) 4.58 μM

Data sourced from a study on the synthesis and anticholinesterase activities of novel coumarylthiazole derivatives. nih.gov

Tyrosinase Inhibition

No published studies were found that specifically evaluate the tyrosinase inhibitory activity of this compound. While various thiourea and isothiourea derivatives have been explored as potential tyrosinase inhibitors for applications in cosmetics and medicine to treat hyperpigmentation, data for this specific compound is absent. mdpi.comnih.govnih.govresearchgate.net Research has been conducted on related molecular scaffolds, such as indole-thiourea derivatives and benzylidene-thiohydantoins, with some compounds showing potent inhibition. mdpi.comrsc.org For instance, a study on 4-substituted benzaldehydes, a potential precursor, identified 4-cyanobenzaldehyde (B52832) as a mixed-type inhibitor of mushroom tyrosinase, but this does not provide data on the final isothiourea product. researchgate.net

Urease Inhibition

There is no specific information available regarding the urease inhibitory properties of this compound. The quest for potent urease inhibitors is significant for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.govnih.gov Numerous studies have focused on thiourea and its derivatives as a class of urease inhibitors, often comparing their efficacy to the standard inhibitor, thiourea. nih.govnih.gov However, none of the reviewed literature includes this compound among the tested compounds.

α-Glucosidase and Protein Tyrosine Phosphatase 1B (PTP1B) Dual-Target Inhibition

No studies have been identified that assess the dual inhibitory activity of this compound against α-glucosidase and PTP1B, two key targets in the management of type 2 diabetes. nih.govnih.gov While the development of dual-target inhibitors is a growing area of interest, research has centered on other chemical classes, such as geranylated flavonoids and isosteviol (B191626) derivatives, with no mention of isothiourea-based compounds for this dual activity. nih.govnih.gov

Stabilization of Protein Complexes

No information could be found in the reviewed literature concerning the role of this compound in the stabilization of protein complexes.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of S 4 Cyanobenzyl Isothiourea Hydrobromide Analogs

Principles of SAR in Isothiourea and Thiourea (B124793) Chemistry

Thiourea and its tautomeric form, isothiourea, are versatile scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities. mdpi.com The SAR principles for these compounds are based on the understanding that modifications to their structure can significantly impact their physicochemical properties and, consequently, their biological efficacy.

Key SAR principles derived from the study of isothiourea and thiourea derivatives include:

The nature of the S-substituent: The group attached to the sulfur atom plays a critical role in determining the compound's activity. Aromatic or substituted aromatic rings, such as the benzyl (B1604629) group, are common and their electronic and steric properties are major determinants of potency.

Substitution on the aromatic ring: For S-benzylisothiourea derivatives, the position and nature of substituents on the phenyl ring can drastically alter biological activity. Electron-withdrawing or electron-donating groups can influence the electronic distribution of the entire molecule, affecting its interaction with biological targets. nih.gov

The isothiourea moiety: This group is considered fundamental for the activity of many derivatives. Its ability to form hydrogen bonds and its basicity are important for receptor binding. nih.gov The replacement of the isothiourea group often leads to a decrease or loss of activity.

Thiourea exists in equilibrium with its tautomeric thiol form, known as isothiourea. wikipedia.org This tautomerism is a key aspect of their chemistry and biological action. The thione form is generally more stable in aqueous solutions. mdpi.com

Design and Synthesis of Analogs for SAR Probing

The design and synthesis of analogs of S-(4-cyanobenzyl)isothiourea hydrobromide are guided by the principles of SAR to systematically probe the impact of structural modifications on biological activity. The synthesis of S-alkylisothiouronium salts is a well-established chemical transformation. wikipedia.org

A common synthetic route to S-benzylisothiourea analogs involves the reaction of a substituted benzyl halide with thiourea. wikipedia.org This reaction proceeds via the S-alkylation of the thiourea sulfur atom, which is a strong nucleophile. For this compound, the synthesis would typically involve the reaction of 4-cyanobenzyl bromide with thiourea.

To probe the SAR, analogs can be designed by:

Varying the substituent on the benzyl ring: A series of analogs can be synthesized with different electron-withdrawing (e.g., -NO₂, -CF₃) and electron-donating (e.g., -OCH₃, -CH₃) groups at various positions (ortho, meta, para) on the phenyl ring. This helps in understanding the electronic and steric requirements for activity.

Modifying the cyano group: The 4-cyano group can be replaced with other functionalities like halogens (e.g., -Cl, -Br), hydroxyl (-OH), or amino (-NH₂) groups to assess the impact of this specific substituent. nih.gov

Altering the linker between the phenyl ring and the isothiourea moiety: The length and nature of the methylene (B1212753) (-CH₂-) linker can be varied.

Substituting the isothiourea hydrogens: The hydrogens on the nitrogen atoms of the isothiourea group can be substituted with various alkyl or aryl groups to explore the steric and electronic effects at this position.

The synthesis of these analogs allows for a systematic investigation of the chemical space around the parent compound, leading to a comprehensive SAR profile. nih.govnih.gov

Correlating Structural Motifs with Modulated Biological Efficacy

SAR studies on S-benzylisothiourea derivatives have provided valuable insights into how specific structural motifs influence their biological effects. These findings can be extrapolated to understand the potential activity of this compound analogs.

For example, in the context of antibacterial activity against E. coli, the following correlations have been observed:

The S-benzylisothiourea core: This structural unit is considered necessary and sufficient for inducing the formation of spherical cells in E. coli. nih.gov

Substitution on the benzyl ring:

Unsubstituted S-benzylisothiourea shows significantly less activity compared to its substituted counterparts. nih.gov

Chloro-substitution at the 3- and/or 4-position of the benzyl ring enhances the spherical cell-inducing activity. nih.gov For instance, S-(3,4-dichlorobenzyl)isothiourea (A22) and S-(4-chlorobenzyl)isothiourea are potent inducers of this effect. nih.gov

Nature of the S-substituent:

Replacing the benzyl group with a cyclohexylmethyl group results in a loss of antibacterial activity. nih.gov

A straight-chain alkyl group like heptyl (S-heptylisothiourea) leads to antibacterial activity but induces elongated cells rather than spherical ones, indicating a different mode of action. nih.gov

These findings suggest that the electronic properties and steric bulk of the substituent on the benzyl ring are critical for the specific biological activity of these compounds. The presence of a cyano group at the 4-position in this compound, being a strong electron-withdrawing group, is expected to significantly influence its biological profile.

Table 1: Structure-Activity Relationship of S-Benzylisothiourea Analogs against E. coli

CompoundBenzyl Ring SubstituentBiological Effect on E. coli
S-benzylisothioureaNoneWeakly induces spherical cells
S-(4-chlorobenzyl)isothiourea4-ChloroInduces spherical cells
S-(3,4-dichlorobenzyl)isothiourea3,4-DichloroPotently induces spherical cells
S-cyclohexylmethylisothioureaNone (Cyclohexylmethyl)No antibacterial activity
S-heptylisothioureaNone (Heptyl)Antibacterial, induces elongated cells

Quantitative Models for Predicting Biological Activity (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfarmaciajournal.com This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govnih.gov

For this compound analogs, a QSAR model could be developed by:

Data Set Preparation: A series of analogs would be synthesized, and their biological activity (e.g., IC₅₀ values) would be determined experimentally.

Descriptor Calculation: For each analog, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors (independent variables) with the observed biological activity (dependent variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

A hypothetical QSAR equation might look like:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(logP) + β₃(Es)

Where:

log(1/IC₅₀) is the biological activity.

σ (Sigma) is a descriptor for electronic effects.

logP is a descriptor for lipophilicity.

Es is a descriptor for steric effects.

β₀, β₁, β₂, and β₃ are regression coefficients determined from the analysis.

Such models can provide valuable insights into the key structural features driving the biological activity of this class of compounds. nih.gov

Impact of Electronic Properties on Biological Activity

The electronic properties of the substituents on the benzyl ring of S-benzylisothiourea derivatives have a profound impact on their biological activity. These properties are often described by parameters like the Hammett constant (σ), which quantifies the electron-donating or electron-withdrawing nature of a substituent.

The presence of the electron-withdrawing cyano group (-CN) at the para-position of the benzyl ring in this compound is expected to significantly influence the electronic distribution within the molecule. This can affect several factors crucial for biological activity:

Acidity of the isothiourea protons: The electron-withdrawing nature of the 4-cyano-benzyl group can increase the acidity of the N-H protons of the isothiourea moiety, potentially influencing its hydrogen bonding capabilities with a biological target.

Interaction with the target: The modified electronic landscape of the aromatic ring can alter its π-π stacking or other non-covalent interactions with the active site of a protein or enzyme.

Metabolic stability: The electronic properties of the molecule can influence its susceptibility to metabolic enzymes, thereby affecting its pharmacokinetic profile.

Studies on related thiourea derivatives have shown that the introduction of different substituents on the aromatic ring leads to a range of biological activities, underscoring the importance of electronic effects. mdpi.com The systematic variation of these substituents is a cornerstone of SAR studies aimed at optimizing the therapeutic potential of lead compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Interactions

No specific molecular docking studies for S-(4-Cyanobenzyl)isothiourea hydrobromide have been reported in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand like this compound might interact with a biological target, such as an enzyme or receptor. For other thiourea (B124793) derivatives, docking studies have been instrumental in identifying potential antibacterial targets like DNA gyrase. A similar investigation for this compound would be necessary to elucidate its potential mechanisms of action.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Information regarding molecular dynamics (MD) simulations specifically for this compound is not present in the current body of scientific publications. MD simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This technique could offer critical insights into the stability of the ligand-protein complex, the role of solvent molecules, and the energetic landscape of the binding process, thereby complementing the static picture provided by molecular docking.

Quantum Chemical Calculations (e.g., Density Functional Theory)

There are no published studies employing quantum chemical calculations, such as Density Functional Theory (DFT), for this compound. DFT is a powerful method for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. Such calculations could determine optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO-LUMO), which are fundamental to understanding the molecule's reactivity and interaction capabilities.

Virtual High-Throughput Screening (vHTS) for Novel Modulators

No virtual high-throughput screening (vHTS) campaigns that include this compound have been documented. vHTS is a cost-effective computational method used to screen large libraries of compounds against a biological target to identify potential hits. The inclusion of this compound in such screening efforts would depend on its initial identification as a potential modulator for a specific target, which would likely stem from preliminary in vitro screening or from the types of computational studies currently lacking.

Conformational Analysis and Interconversion Studies

Detailed conformational analysis and interconversion studies for this compound are not available in the scientific literature. Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and the energy barriers between them. This information is critical for drug design, as the bioactive conformation of a ligand is the one it adopts when binding to its target.

Future Directions and Advanced Research Considerations

Development of Next-Generation Isothiourea-Based Probes

The intrinsic properties of the isothiourea moiety make it an attractive scaffold for the development of sophisticated molecular probes. Future efforts will likely focus on creating next-generation probes for sensing and diagnostics. The structural diversity of the thiourea (B124793) group allows for its application as complexing agents in anion sensors and as intermediates in the synthesis of heterocyclic compounds with notable pharmacological effects. beilstein-journals.org

Key areas of development include:

Fluorescent Probes: By conjugating the S-(4-cyanobenzyl)isothiourea core with fluorophores, researchers can design probes that report on the presence or activity of specific biological targets through changes in fluorescence intensity or wavelength.

Activity-Based Probes (ABPs): These probes can be designed to covalently label the active site of target enzymes, providing a powerful tool for target identification, validation, and profiling enzyme activity in complex biological systems.

Diagnostic Tools: Leveraging synthetic biology, isothiourea-based compounds could be integrated into cell-based or cell-free biosensor systems. researchgate.net These systems can be engineered to produce a detectable signal, such as a color change or fluorescence, in the presence of specific analytes or biomarkers, offering potential for low-cost, user-friendly diagnostics. researchgate.net

Table 1: Potential Applications of Next-Generation Isothiourea-Based Probes

Probe TypePrinciple of ActionPotential ApplicationKey Design Consideration
Fluorescent ProbesModulation of fluorescence upon target bindingReal-time imaging of target molecules in living cellsIncorporation of environmentally sensitive fluorophores
Activity-Based Probes (ABPs)Covalent modification of active enzyme sitesTarget identification and enzyme activity profilingInclusion of a reactive "warhead" and a reporter tag
Biosensor ComponentsInteraction with biological recognition elements (e.g., aptamers, proteins)Point-of-care diagnostics for disease biomarkersIntegration with signal transduction and amplification systems

Mechanistic Interrogations at the Atomic and Molecular Levels

A fundamental understanding of how S-(4-Cyanobenzyl)isothiourea hydrobromide and its analogs interact with their biological targets is crucial for rational drug design. Future research will employ a combination of computational and experimental techniques to elucidate these mechanisms with high precision.

Advanced techniques to be employed include:

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: These structural biology techniques can provide high-resolution, three-dimensional structures of the compound bound to its target protein, revealing the precise binding mode and key molecular interactions.

Molecular Dynamics (MD) Simulations: Computational simulations can model the dynamic behavior of the compound-target complex over time, offering insights into binding kinetics, conformational changes, and the influence of solvent molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid computational approach allows for a highly accurate description of the electronic events within the enzyme active site during substrate turnover or inhibitor binding.

These detailed mechanistic insights are invaluable for structure-activity relationship (SAR) studies, enabling the design of new analogs with improved potency, selectivity, and pharmacokinetic properties.

Exploration of Polypharmacology and Multi-Target Approaches

The traditional "one target, one drug" paradigm is increasingly being supplemented by the concept of polypharmacology, which posits that compounds acting on multiple targets may offer superior efficacy for complex diseases like cancer. researchgate.netmdpi.com The isothiourea scaffold is well-suited for the development of multi-target agents.

Future research in this area will focus on:

Rational Design of Multi-Target Ligands: Intentionally designing single molecules that can modulate multiple, disease-relevant targets simultaneously. This approach can lead to synergistic therapeutic effects and may reduce the likelihood of developing drug resistance. researchgate.net

Systems-Level Analysis: Investigating the effects of multi-target agents across entire signaling networks rather than on isolated pathways. This holistic view is critical for understanding both the therapeutic benefits and potential off-target effects.

Improving Efficacy-Safety Balance: A key challenge in polypharmacology is to design drugs that hit a desired set of targets while avoiding others that could lead to adverse effects. nih.gov Computational models and comprehensive screening strategies will be essential for navigating this complex landscape. nih.govnih.gov

The development of multi-target drugs offers the potential to replace complex drug cocktails with a single, more manageable therapeutic agent, thereby simplifying treatment regimens and potentially reducing drug-drug interactions. researchgate.net

Integration of Omics Data in Biological Pathway Elucidation

To fully comprehend the biological impact of this compound, it is essential to move beyond single-endpoint assays and embrace a systems biology perspective. The integration of various "omics" datasets provides a powerful approach to achieve this. nih.govresearchgate.net

Table 2: Omics Technologies for Pathway Elucidation

Omics FieldBiological Molecules MeasuredInformation Gained
TranscriptomicsRNAChanges in gene expression levels in response to the compound
ProteomicsProteinsAlterations in protein abundance, post-translational modifications, and protein-protein interactions
MetabolomicsMetabolitesShifts in metabolic pathways and cellular energetic states
GenomicsDNAIdentification of genetic factors that influence sensitivity or resistance to the compound

By combining these datasets, researchers can construct comprehensive models of the cellular pathways affected by the compound. researchgate.netmdpi.com This integrated approach can reveal novel mechanisms of action, identify predictive biomarkers for drug response, and uncover unexpected connections between different biological processes. nih.govnih.gov Network analysis of integrated omics data can pinpoint key molecular hubs that are critically perturbed by the compound, offering a deeper understanding of its therapeutic and potential toxic effects. researchgate.net

Advancements in Synthetic Methodologies for Isothiourea Scaffolds

The exploration of the chemical space around the isothiourea core depends on robust and efficient synthetic methods. While traditional methods exist, future research will focus on developing more advanced and sustainable synthetic strategies. nih.gov

Key areas for advancement include:

Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, scalability, and reaction control. Implementing flow processes for the synthesis of isothiourea libraries can accelerate the drug discovery process.

Catalytic Methods: Developing novel catalysts, including organocatalysts or metal-organic frameworks (MOFs), can provide milder reaction conditions, improved yields, and greater functional group tolerance. nih.gov Recent studies have shown the utility of phase-transfer catalysts in improving the yield of related thiourea derivatives. mdpi.com

Ultrasonic-Assisted Synthesis: The use of ultrasound can significantly accelerate reaction times and improve yields for the synthesis of thiourea and isothiourea derivatives, representing a green and efficient alternative to conventional heating. acs.org

Post-Synthetic Modification: The development of methods for the late-stage functionalization of the isothiourea scaffold would be highly valuable, allowing for the rapid generation of diverse analogs from a common intermediate.

These advancements will not only facilitate the synthesis of this compound and its derivatives for further study but also expand the accessibility of the isothiourea scaffold to the broader chemical and pharmaceutical research communities. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for S-(4-Cyanobenzyl)isothiourea hydrobromide, and how is its purity validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-cyanobenzyl bromide and thiourea derivatives under controlled pH (e.g., using Brønsted acidic ionic liquids or aqueous alkaline conditions). Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) with ≥98% purity thresholds, nuclear magnetic resonance (NMR) for structural confirmation, and mass spectrometry for molecular weight verification. Stability studies should include kinetic degradation assays under varying temperatures and pH to assess hydrolytic susceptibility, as seen in structurally analogous thiourea derivatives .

Q. What mechanistic insights explain the antimicrobial activity of This compound?

  • Methodological Answer : Analogous compounds like A22 (S-(3,4-dichlorobenzyl)isothiourea hydrochloride) inhibit bacterial cytoskeletal protein MreB, disrupting cell wall synthesis and inducing spherical cell morphology. For S-(4-Cyanobenzyl)isothiourea, researchers should evaluate MreB binding affinity via fluorescence polarization assays and correlate structural differences (e.g., cyano vs. chloro substituents) using molecular docking simulations. Comparative studies with A22 are critical to isolate substituent-specific effects .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s impact on bacterial morphology and biofilm inhibition?

  • Methodological Answer :

  • Step 1 : Use in vitro models with Gram-negative pathogens (e.g., Pseudomonas aeruginosa) at mid-log phase (OD600 = 0.4). Test compound concentrations between 0.1–100 µg/mL, as higher doses may induce cytotoxicity.
  • Step 2 : Quantify biofilm inhibition via crystal violet staining and confocal microscopy. Include A22 as a positive control.
  • Step 3 : Assess morphological changes using transmission electron microscopy (TEM) to visualize loss of rod-shaped cells, a hallmark of MreB inhibition .

Q. How can contradictory data on thiourea derivatives’ bioactivity be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions often arise from substituent positioning (e.g., para-cyano vs. meta/para-chloro) or assay variability. To address this:

  • Approach 1 : Use standardized MIC (minimum inhibitory concentration) assays across multiple bacterial strains.
  • Approach 2 : Compare IC50 values for MreB inhibition in isogenic mutant strains lacking efflux pumps.
  • Approach 3 : Refer to SAR tables (e.g., Table 1 in ) to identify substituent-dependent trends in antimicrobial potency and cytotoxicity .

Q. What strategies optimize the compound’s stability during in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Strategy 1 : Encapsulate the compound in liposomal formulations to reduce hydrolysis, as formaldehyde release during degradation (observed in triazine-containing analogs) may confound toxicity data .
  • Strategy 2 : Monitor plasma stability using LC-MS/MS at multiple timepoints. Adjust dosing intervals if rapid degradation is detected.
  • Strategy 3 : Include scopolamine hydrobromide (20 mg/kg) in rodent models to control for neurochemical interference, as seen in similar hydrobromide salt formulations .

Q. How should cytotoxicity be evaluated in mammalian cell lines without compromising antimicrobial efficacy data?

  • Methodological Answer :

  • Protocol : Use a dual-assay system:

MTT assay on human epithelial cells (e.g., HEK-293) to determine IC50 for cytotoxicity.

Parallel MIC assays on bacterial cultures to establish selectivity indices (SI = IC50/MIC).

  • Controls : Include A22 and MP265 (4-chlorobenzyl chloride) to benchmark toxicity thresholds. Cytotoxicity >50% at 100 µg/mL warrants structural optimization .

Data Analysis and Interpretation

Q. What analytical techniques resolve discrepancies in compound degradation profiles?

  • Methodological Answer : Combine HPLC-MS to identify degradation byproducts (e.g., formaldehyde or substituted benzylamines) and kinetic modeling (e.g., first-order decay equations) to quantify hydrolysis rates. For S-(4-Cyanobenzyl)isothiourea, compare degradation pathways with chloro-substituted analogs to assess cyano group stability .

Q. How do researchers validate target engagement (e.g., MreB binding) in complex biological systems?

  • Methodological Answer :

  • Method 1 : Use fluorescence-labeled MreB and live-cell imaging to track cytoskeletal disruption in real time.
  • Method 2 : Employ thermal shift assays (TSA) to measure compound-induced stabilization of MreB in vitro.
  • Method 3 : Validate findings with genetic knockouts (e.g., mreB-deficient strains) to confirm phenotype specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.